1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
CAS No. |
1249433-67-7 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis via Cyclocondensation
The pyrazole ring is typically constructed through cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds. For example, 3-aminopyrazole intermediates are synthesized via the reaction of hydrazine hydrate with cyanoacetone derivatives under acidic conditions.
Example Protocol :
-
Cyanoacetone Preparation : Hydrolysis of 5-methylisoxazole yields cyanoacetone, which is stabilized as its sodium salt.
-
Cyclization : Reacting sodium cyanoacetone with hydrazine hydrate in toluene at reflux (110°C) generates 3-amino-5-methylpyrazole with a yield of 72–83%.
Key Reaction :
This step is critical for establishing the amino-pyrazole backbone.
Introduction of the Oxan-4-ylmethyl Group
The oxan-4-ylmethyl substituent is introduced via alkylation or nucleophilic substitution. Two primary strategies are employed:
Direct Alkylation of 3-Aminopyrazole
Reagents :
-
Oxan-4-ylmethyl bromide or chloride as the alkylating agent.
-
Base catalysts (e.g., KCO) in polar aprotic solvents (e.g., DMF, acetonitrile).
Procedure :
-
Dissolve 3-aminopyrazole (1.0 equiv) and KCO (2.5 equiv) in anhydrous DMF.
-
Add oxan-4-ylmethyl bromide (1.2 equiv) dropwise at 0°C.
-
Stir at 60°C for 12 hours.
-
Quench with ice water and extract with ethyl acetate.
Yield : 58–65% after column chromatography (silica gel, hexane/EtOAc).
Reductive Amination
Reagents :
-
Oxan-4-ylmethylamine and pyrazole-3-carbaldehyde.
-
NaBHCN or BH·THF as reducing agents.
Procedure :
-
Condense pyrazole-3-carbaldehyde (1.0 equiv) with oxan-4-ylmethylamine (1.5 equiv) in methanol.
-
Add NaBHCN (1.2 equiv) at 0°C.
-
Stir at room temperature for 6 hours.
-
Acidify with HCl and extract the product.
Yield : 50–55% after recrystallization.
One-Pot Synthesis for Industrial Scalability
A scalable method combines pyrazole formation and alkylation in a single reactor:
-
React cyanoacetone with hydrazine hydrate in ethanol/water (1:1) at 80°C for 4 hours.
-
Add oxan-4-ylmethyl bromide and KCO directly to the mixture.
-
Reflux for 8 hours.
Yield : 70% (purity >95% by HPLC).
Optimization Strategies and Catalytic Systems
Solvent and Temperature Effects
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Solvent Polarity | Higher polarity improves alkylation efficiency | DMF > Acetonitrile > THF |
| Temperature | Elevated temperatures accelerate cyclization | 60–80°C |
| Reaction Time | Prolonged time reduces byproduct formation | 8–12 hours |
Catalysts and Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances alkylation rates by 15–20%.
-
Acid Scavengers : Molecular sieves (4Å) improve yields in reductive amination by absorbing water.
Characterization and Quality Control
This compound is characterized using:
-
H NMR (DMSO-d): δ 7.25 (s, 1H, pyrazole-H), 4.10–3.70 (m, 2H, oxane-CH), 2.80–2.50 (m, 1H, oxane-CH).
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Industrial Production and Challenges
Large-scale synthesis faces hurdles such as:
Chemical Reactions Analysis
Types of Reactions: 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxan-4-ylmethyl pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, focusing on substituents, physicochemical properties, and applications:
Key Comparative Insights :
Substituent Effects :
- Oxane vs. Aromatic Groups : The oxan-4-yl group in the target compound improves water solubility compared to aromatic substituents (e.g., 2-methylphenyl or chlorophenyl), which are more hydrophobic .
- Oxygenated Rings : Oxane (six-membered) and oxolane (five-membered) rings differ in ring strain and hydrogen-bonding capacity, influencing drug-receptor interactions .
Synthetic Routes :
- The target compound is likely synthesized via alkylation of pyrazol-3-amine with oxan-4-ylmethyl halides, analogous to methods in and .
- In contrast, chlorophenyl derivatives (e.g., 1-(4-Chlorophenyl)-1H-pyrazol-3-amine) are prepared via Ullmann coupling or nucleophilic substitution .
Biological Relevance :
- The oxan-4-ylmethyl group in This compound is part of cirtociclib, a kinase inhibitor, suggesting its role in binding ATP pockets .
- Aromatic analogs (e.g., 1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine) may target neurotransmitter receptors due to their lipophilicity .
Physicochemical Properties :
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves alkylation of a pyrazole precursor with an oxan-4-ylmethyl halide (e.g., bromide or chloride) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution . Multi-step protocols may require purification via column chromatography or recrystallization to ensure high yield (>70%) and purity (>95%). Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hours) to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (MS) determines molecular weight. High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) with UV detection assesses purity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate stability and melting behavior .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Common assays include:
- Enzyme inhibition : Kinase or protease assays using fluorescence-based substrates.
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does the oxan-4-ylmethyl group influence pharmacokinetic properties compared to other substituents?
- Methodology : The tetrahydropyran (oxan-4-yl) group enhances hydrophilicity due to its ether oxygen, improving aqueous solubility compared to purely alkyl chains (e.g., pentan-2-yl). Computational tools like LogP predictors and molecular dynamics simulations quantify partition coefficients and membrane permeability. Comparative studies with analogs (e.g., oxan-2-yl or cyclohexylmethyl derivatives) reveal structure-property relationships .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Contradictions may arise from impurities, assay variability, or differences in cell lines. Solutions include:
- Reproducing synthesis with stringent purification (e.g., preparative HPLC).
- Standardizing assays (e.g., consistent ATP concentrations in kinase assays).
- Meta-analysis of published data to identify confounding variables (e.g., solvent effects in cell-based assays) .
Q. How can computational modeling predict target interactions and guide derivative design?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger) models binding modes to targets (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculates electronic properties to optimize substituent effects. Machine learning (e.g., QSAR models) prioritizes derivatives for synthesis based on predicted bioactivity .
Q. What challenges arise in achieving enantiomeric purity for chiral derivatives, and how are they addressed?
- Methodology : Chiral centers in derivatives (e.g., from asymmetric synthesis of the oxan-4-yl group) require resolution via chiral HPLC or enzymatic kinetic resolution. Circular Dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. Chiral auxiliaries (e.g., Evans’ oxazolidinones) may improve stereoselectivity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
